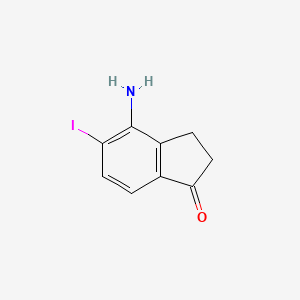
2-(Quinolin-2-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinolin-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that features both quinoline and quinazolinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-yl)quinazolin-4(3H)-one typically involves the condensation of quinoline derivatives with quinazolinone precursors. One common method includes the use of phosphonium ylides as alkylating reagents under base-promoted conditions . This reaction is metal- and oxidant-free, making it an environmentally friendly approach.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-(Quinolin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinones and quinoline derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-(Quinolin-2-yl)quinazolin-4(3H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and quinazolinone moieties. These interactions can modulate biological pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure that lacks the quinazolinone moiety.
Quinazolinone: Lacks the quinoline moiety but shares the quinazolinone structure.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position.
Uniqueness
2-(Quinolin-2-yl)quinazolin-4(3H)-one is unique due to the combination of both quinoline and quinazolinone structures in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.
特性
分子式 |
C17H11N3O |
|---|---|
分子量 |
273.29 g/mol |
IUPAC名 |
2-quinolin-2-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H11N3O/c21-17-12-6-2-4-8-14(12)19-16(20-17)15-10-9-11-5-1-3-7-13(11)18-15/h1-10H,(H,19,20,21) |
InChIキー |
AAFRTZILNKZOTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


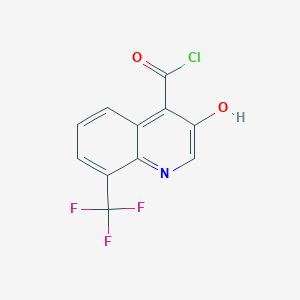
![5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11849217.png)
![methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11849219.png)
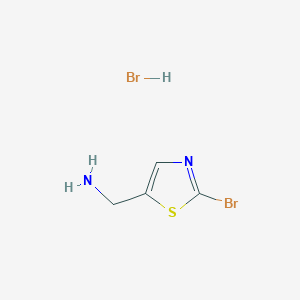
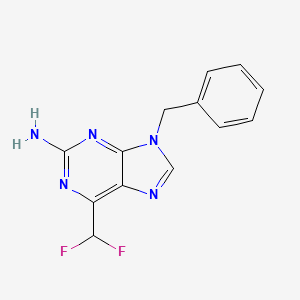
![3-(4-Methoxybenzyl)-4a,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7aH)-dione](/img/structure/B11849240.png)
![6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid](/img/structure/B11849247.png)
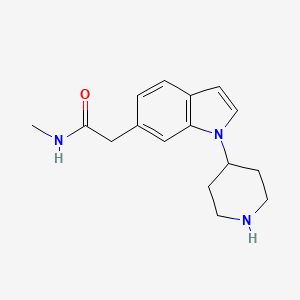
![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one](/img/structure/B11849270.png)


